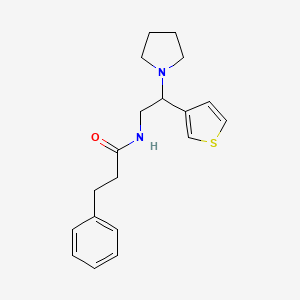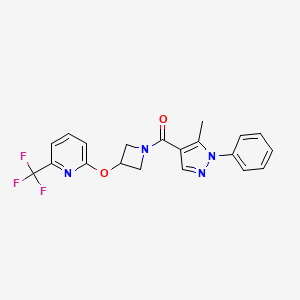
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . The pyrazole framework plays an essential role in many biologically active compounds and represents an interesting template for combinatorial as well as medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole-substituted heterocycles has been reported in the literature . For instance, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one, a compound similar to the one , was obtained from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This compound has been reported as a useful precursor for the synthesis of many interesting heterocycles .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrazole ring in the molecule could potentially undergo reactions with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives .科学的研究の応用
Heterocyclic Compound Synthesis and Characterization
Studies have explored the synthesis, characterization, and applications of various heterocyclic compounds related to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone, highlighting their potential in scientific research. For example, the synthesis and crystal structure of similar heterocyclic compounds have been detailed, showcasing their potential for further chemical analysis and application (Cao, Dong, Shen, & Dong, 2010). These studies often focus on the detailed chemical structure and potential reactivity of such compounds, laying the groundwork for their utilization in various scientific domains.
Antimicrobial and Anticancer Potential
A significant area of application for compounds with structural similarities to this compound is in the development of antimicrobial and anticancer agents. Research has synthesized and evaluated the antimicrobial activity of related compounds, showing promising results against various microbial strains, which indicates potential for the development of new therapeutic agents (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, some compounds have shown anticancer activity, suggesting their usefulness in cancer research and potential as anticancer drugs (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Another application of compounds structurally related to this compound is in the field of corrosion inhibition. Studies have shown that such compounds can act as effective corrosion inhibitors for metals in various acidic solutions, demonstrating their potential industrial applications in protecting metal surfaces from corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Organic Light Emitting Diodes (OLEDs) and Photoluminescent Materials
Research has also explored the use of related heterocyclic compounds in the synthesis of emitters for organic light emitting diodes (OLEDs) and other photoluminescent materials. These studies investigate the optical properties of such compounds, including absorption and fluorescence, to develop materials with potential applications in lighting and display technologies (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
将来の方向性
The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the biological activity of pyrazole derivatives . Additionally, further studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis.
作用機序
Pyrazoles
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-13-16(10-24-27(13)14-6-3-2-4-7-14)19(28)26-11-15(12-26)29-18-9-5-8-17(25-18)20(21,22)23/h2-10,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPAEKKSBNZXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2963998.png)
![3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2964000.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2964001.png)
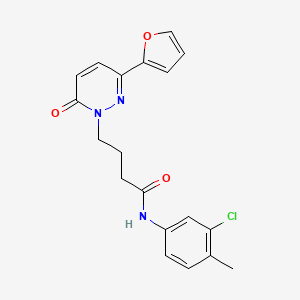


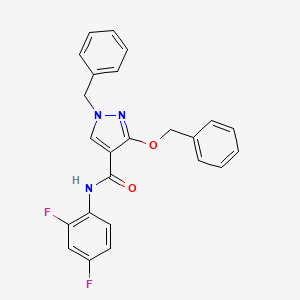
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2964012.png)
![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)
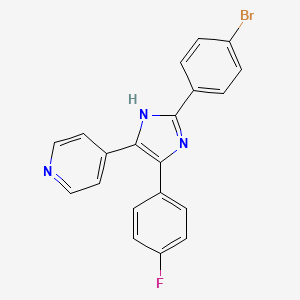
![3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2964019.png)
